molecular formula C11H9BrN4O2 B604586 N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE CAS No. 311814-04-7

N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B604586
CAS No.: 311814-04-7
M. Wt: 309.12g/mol
InChI Key: YHKIZUGNSFLZRL-MKMNVTDBSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a pyrazole ring, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azomethine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 5-bromo-2-hydroxybenzylamine derivatives.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, affecting their function. The presence of the bromine atom and hydroxyl group allows for hydrogen bonding and van der Waals interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other hydrazone derivatives. This structural feature enhances its potential for forming stable metal complexes and its biological activity.

Properties

CAS No.

311814-04-7

Molecular Formula

C11H9BrN4O2

Molecular Weight

309.12g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9BrN4O2/c12-8-1-2-10(17)7(5-8)6-14-16-11(18)9-3-4-13-15-9/h1-6,17H,(H,13,15)(H,16,18)/b14-6+

InChI Key

YHKIZUGNSFLZRL-MKMNVTDBSA-N

SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC=NN2)O

Origin of Product

United States

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